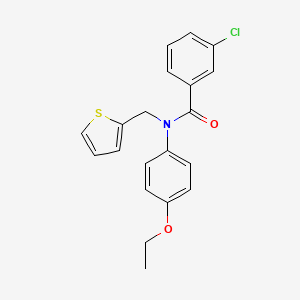
3-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with a chloro group, an ethoxyphenyl group, and a thiophen-2-ylmethyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting from chlorobenzene, nitration followed by reduction can yield 3-chloroaniline.
Acylation: The 3-chloroaniline can be acylated with 4-ethoxybenzoyl chloride to form the intermediate 3-chloro-N-(4-ethoxyphenyl)benzamide.
Thioether Formation: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution of the chloro group may yield various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, subject to further research.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The presence of the chloro, ethoxyphenyl, and thiophen-2-ylmethyl groups may influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)benzamide
- 3-Chloro-N-(4-ethoxyphenyl)benzamide
- N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide
Uniqueness
3-Chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the thiophene ring, in particular, may enhance its potential as a bioactive molecule.
Propiedades
Fórmula molecular |
C20H18ClNO2S |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
3-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-2-24-18-10-8-17(9-11-18)22(14-19-7-4-12-25-19)20(23)15-5-3-6-16(21)13-15/h3-13H,2,14H2,1H3 |
Clave InChI |
VHSUIVQNVZVNKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylpentan-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983747.png)
![(2E)-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14983756.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B14983761.png)
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B14983769.png)
![4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B14983773.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B14983774.png)
![7-(4-Benzylpiperidin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B14983777.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14983783.png)
![N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B14983785.png)
![7-(2-furyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983796.png)
![(4-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14983797.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983804.png)
![{1-[(2-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B14983817.png)
![1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B14983836.png)
